3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaene-10,14-dione
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Overview
Description
Benzo(3,4)furo(3’,4’6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer: is a complex organic compound with a unique structure. It is a natural product found in the plant Steganotaenia araliacea. The compound is known for its intricate molecular framework, which includes multiple fused rings and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(3,4)furo(3’,4’:6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer involves several steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of cyclization reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Final cyclization and oxidation: The final step involves cyclization and oxidation to form the dione structure.
Industrial Production Methods
similar compounds are often produced through multi-step organic synthesis involving high-purity reagents and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can convert the dione groups into diols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo(3,4)furo(3’,4’:6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular responses.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage or death.
Comparison with Similar Compounds
Similar Compounds
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,8-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-
Uniqueness
The uniqueness of Benzo(3,4)furo(3’,4’:6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer lies in its specific stereochemistry and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
41451-70-1 |
---|---|
Molecular Formula |
C22H20O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaene-10,14-dione |
InChI |
InChI=1S/C22H20O8/c1-25-17-5-10-4-13-14(8-28-22(13)24)19(23)12-7-16-15(29-9-30-16)6-11(12)18(10)21(27-3)20(17)26-2/h5-7,13-14H,4,8-9H2,1-3H3 |
InChI Key |
KHXMONVQVIGKEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)CC3C(COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CC3C(COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC |
Synonyms |
steganone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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